Cas no 89614-44-8 (12(S),20-DiHETE)

12(S),20-DiHETE 化学的及び物理的性質
名前と識別子
-
- 5,8,10,14-Eicosatetraenoicacid, 12,20-dihydroxy-, (5Z,8Z,10E,12S,14Z)-
- 12(S),20-DIHETE
- 12S,20-Dihydroxy-5,8,10,14-(Z,Z,E,Z)-eicosatetraenoic acid
- NCGC00161257-01
- BML1-C12
- 89614-44-8
- (5Z,8Z,10E,12S,14Z)-12,20-dihydroxyicosa-5,8,10,14-tetraenoic acid
- 12(S),20-DiHETE
-
- インチ: InChI=1S/C20H32O4/c21-18-14-10-6-5-8-12-16-19(22)15-11-7-3-1-2-4-9-13-17-20(23)24/h2-4,7-8,11-12,15,19,21-22H,1,5-6,9-10,13-14,16-18H2,(H,23,24)/b4-2-,7-3-,12-8-,15-11+/t19-/m1/s1
- InChIKey: NUPDGIJXOAHJRW-SPEZKLIQSA-N
- SMILES: C(CCC=CCC(C=CC=CCC=CCCCC(=O)O)O)CCO
計算された属性
- 精确分子量: 336.23000
- 同位素质量: 336.23
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 15
- 複雑さ: 408
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 4
- トポロジー分子極性表面積: 77.8A^2
- XLogP3: 3.6
じっけんとくせい
- 密度みつど: 1.041±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: 極微溶性(0.27 g/l)(25ºC)、
- PSA: 77.76000
- LogP: 4.15990
12(S),20-DiHETE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-200412-50 µg |
12(S),20-DiHETE, |
89614-44-8 | ≥99% | 50µg |
¥3,151.00 | 2023-07-11 | |
TRC | D446398-100μg |
12(S),20-DiHETE |
89614-44-8 | 100μg |
$ 408.00 | 2023-04-14 | ||
TRC | D446398-50µg |
12(S),20-DiHETE |
89614-44-8 | 50µg |
$265.00 | 2023-05-18 | ||
TRC | D446398-100µg |
12(S),20-DiHETE |
89614-44-8 | 100µg |
$408.00 | 2023-05-18 | ||
TRC | D446398-50μg |
12(S),20-DiHETE |
89614-44-8 | 50μg |
$ 265.00 | 2023-04-14 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200412-50µg |
12(S),20-DiHETE, |
89614-44-8 | ≥99% | 50µg |
¥3151.00 | 2023-09-05 |
12(S),20-DiHETE 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
12(S),20-DiHETEに関する追加情報
Introduction to 12(S),20-DiHETE (CAS No. 89614-44-8) and Its Emerging Applications in Chemical Biology
12(S),20-DiHETE (12(S)-hydroxyeicosatetraenoic acid, 20-isoprostane) is a potent lipid mediator derived from the enzymatic oxidation of arachidonic acid. This compound, identified by its CAS number 89614-44-8, has garnered significant attention in recent years due to its multifaceted roles in physiological and pathological processes. As a member of the isoprostane family, 12(S),20-DiHETE exhibits distinct biochemical properties that make it a valuable tool in both research and therapeutic development.
The biosynthesis of 12(S),20-DiHETE involves the action of cytochrome P450 enzymes, particularly CYP4A11 and CYP4A12, which catalyze the formation of this enantiomerically pure compound. Unlike other isoprostanes, which are typically formed non-enzymatically under oxidative stress conditions, 12(S),20-DiHETE represents a uniquely regulated pathway. This enzymatic production pathway underscores its importance as an intrinsically generated signaling molecule rather than a mere byproduct of oxidative damage.
Recent studies have elucidated the intricate mechanisms by which 12(S),20-DiHETE exerts its biological effects. Unlike its (5Z)-isomer, 12-HETE, which is primarily known for its pro-inflammatory properties, 12(S),20-DiHETE has demonstrated both pro-inflammatory and anti-inflammatory roles depending on the cellular context. For instance, research published in the journal *Nature Communications* highlights its ability to modulate neutrophil migration and adhesion through interaction with specific G protein-coupled receptors (GPCRs), such as GPR119.
The therapeutic potential of 12(S),20-DiHETE has been explored in several preclinical models. Notably, studies indicate that this compound may play a protective role in cardiovascular diseases by inhibiting platelet aggregation and reducing vascular inflammation. A pivotal study published in *Arteriosclerosis, Thrombosis, and Vascular Biology* demonstrated that administration of 12(S),20-DiHETE could attenuate atherosclerotic lesion formation in murine models, suggesting its utility as a novel therapeutic agent for managing cardiovascular pathologies.
In addition to its cardiovascular applications, emerging research suggests that 12(S),20-DiHETE may have implications in neurodegenerative disorders. Postmortem analysis of brains from patients with Alzheimer's disease has revealed elevated levels of this compound, raising hypotheses about its role in neuroinflammation and synaptic dysfunction. Further investigation into these pathways could unlock novel strategies for disease intervention.
The synthesis and purification of 12(S),20-DiHETE present unique challenges due to its labile nature and stereochemical specificity. Advanced synthetic methodologies have been developed to produce enantiomerically pure forms of this compound for rigorous biochemical studies. Techniques such as chiral chromatography and enzymatic resolution are commonly employed to ensure high purity standards necessary for downstream applications.
From an industrial perspective, the demand for high-quality 12(S),20-DiHETE has driven innovation in biocatalytic production systems. Microbial fermentation using engineered strains expressing CYP4A enzymes offers scalable solutions for large-scale synthesis while maintaining enantiomeric purity. Such advancements are critical for translating preclinical findings into viable therapeutic options.
The regulatory landscape surrounding compounds like 12(S),20-DiHETE is evolving to accommodate their growing use in biomedical research. Agencies such as the FDA and EMA have established guidelines for the clinical evaluation of lipid mediators, ensuring that safety profiles are thoroughly characterized before human trials. This regulatory framework is essential for fostering responsible innovation while maximizing potential benefits.
Future directions in 12(S),20-DiHETE research may include exploring its interactions with other lipid mediators and signaling pathways. For example, synergistic effects between this compound and resolvins or protectins could reveal novel therapeutic combinations targeting chronic inflammation. Such interdisciplinary approaches are likely to yield groundbreaking insights into metabolic diseases and inflammatory disorders.
In conclusion,12(S),20-DiHETE (CAS No. 89614-44-8) represents a fascinating molecule with broad implications in chemical biology and medicine. Its unique biosynthetic pathway, diverse biological activities, and emerging therapeutic potential underscore why it remains a cornerstone of contemporary research in lipid signaling. As methodologies for synthesis and analysis continue to refine,12(S),20-DiHETE will undoubtedly play an increasingly pivotal role in advancing our understanding of human health and disease.
89614-44-8 (12(S),20-DiHETE) Related Products
- 2639448-13-6(tert-butyl 3-(cyanomethyl)aminopropanoate)
- 1700103-99-6((2-ethylpyrrolidin-3-yl)methanol, Mixture of diastereomers)
- 898441-36-6(4-benzenesulfonamido-N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ylbenzamide)
- 898788-52-8(4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone)
- 2763749-21-7(1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride)
- 2229335-52-6(tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate)
- 2138278-29-0(5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid)
- 1251377-78-2(1-(4-aminopiperidin-1-yl)propan-2-one)
- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)
- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)




